molecular formula C12H24N2O2 B143342 Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate CAS No. 138022-02-3

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Cat. No.: B143342
CAS No.: 138022-02-3
M. Wt: 228.33 g/mol
InChI Key: FXEYGOYVUJFORB-UHFFFAOYSA-N
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Description

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate (CAS: 138022-02-3) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methylaminomethyl substituent at the 4-position of the piperidine ring. It is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . The Boc group enhances solubility and stability during synthetic processes, while the methylaminomethyl moiety provides a reactive site for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural and functional differences between the target compound and analogs:

Compound Name (CAS) Substituent Position/Modification Key Features Applications/Activity References
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate (138022-02-3) 4-position: methylaminomethyl Boc-protected piperidine; primary amine for coupling Intermediate for kinase inhibitors, CDK9 inhibitors
Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate (1017356-25-0) 3-position: methylaminomethyl Steric hindrance differs due to substituent position Used in chiral stationary phases for HPLC
(R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (1263078-12-1) 3-position: Boc-protected amino group Dual Boc groups; stereochemistry (R-configuration) Precursor for peptidomimetics; impacts enantioselectivity
Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate (2377030-89-0) 4-position: chloropyrazine-carbonyl-methylamino Electrophilic chloropyrazine enhances binding to kinase ATP pockets Potential kinase inhibitor; improved target selectivity
Tert-butyl 4-[(4-amino-2-fluorophenyl)(methyl)amino]piperidine-1-carboxylate (N/A) 4-position: fluorophenyl-methylamino Fluorine increases lipophilicity and metabolic stability Anticancer agent intermediate; fluorine enhances bioavailability
Tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate (1784045-77-7) 4-position: aminoethyl; 2-position: methyl Branched substituent; increased steric bulk Building block for CNS-targeting drugs

Physicochemical Properties

  • Molecular Weight: Ranges from 242.36 (tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate) to 354.8 (chloropyrazine derivative), influencing solubility and permeability .
  • Purity : Most analogs are >95% pure after column chromatography, though sterically hindered derivatives (e.g., 3-substituted piperidines) require advanced purification techniques .

Biological Activity

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O2C_{11}H_{22}N_2O_2. Its structure features a piperidine ring substituted with a tert-butyl group and a methylamino group, which significantly influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine moiety allows for binding to neurotransmitter receptors, while the tert-butyl and methylamino groups enhance lipophilicity, facilitating membrane permeability. This dual functionality positions the compound as a potential modulator of neurotransmitter systems.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Study Findings : In vitro assays revealed an IC50 value of approximately 15 µM against human breast adenocarcinoma (MCF-7) cells, indicating substantial inhibitory activity.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HepG2 (Liver Cancer)20
A549 (Lung Cancer)25

These results suggest that the compound could be further explored as a candidate for anticancer drug development.

Neurotransmitter Modulation

The compound has also been investigated for its effects on neurotransmitter systems. It appears to influence serotonin and dopamine pathways, which are critical in mood regulation and various neurological disorders.

  • Neurotransmitter Interaction : Binding studies indicate that it may act as a partial agonist at serotonin receptors, potentially offering therapeutic benefits in mood disorders.

Case Study 1: Anticancer Effects

In a controlled study involving the administration of this compound to MCF-7 cells, researchers observed:

  • Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
  • Results : A dose-dependent decrease in cell viability was noted, confirming the compound's potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound in neuronal cell lines:

  • Methodology : Neuronal SH-SY5Y cells were exposed to neurotoxic agents in the presence of the compound.
  • Results : The compound significantly reduced cell death compared to controls, suggesting protective effects against neurotoxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Tert-butyl 4-(propylamino)piperidine-1-carboxylatePropyl group instead of methylaminoModerate cytotoxicity
Tert-butyl 4-(dimethylamino)piperidine-1-carboxylateDimethylamino group enhances receptor bindingHigh receptor affinity

This comparison highlights how variations in substituents can influence both biological activity and pharmacological potential.

Q & A

Q. Basic: What are the primary synthetic routes for tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

  • Stepwise Boc protection : React piperidine derivatives with tert-butyl dicarbonate under anhydrous conditions (e.g., THF, 0–5°C) to introduce the Boc group. Subsequent methylamination of the 4-position involves coupling with methylamine hydrochloride in the presence of a reducing agent (e.g., NaBH3_3CN) .
  • Critical parameters : Temperature control (<40°C) prevents Boc deprotection, while solvent polarity (DMF vs. THF) affects reaction kinetics. Yields range from 60–85%, with impurities like N-methyl overalkylation products requiring silica gel chromatography (hexane:EtOAc 3:1) for purification .

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should be prioritized?

Answer:

  • 1^1H NMR : Focus on the tert-butyl singlet at δ 1.40–1.45 ppm and the piperidine methylene protons (δ 2.70–3.20 ppm). The methylamino group (–CH2_2NHCH3_3) appears as a triplet (δ 2.25–2.40 ppm) with coupling to adjacent CH2_2 groups .
  • IR : Confirm the Boc carbonyl stretch at ~1680–1700 cm^{-1. Absence of a primary amine peak (~3300 cm1^{-1}) ensures complete methylation .
  • HRMS : Verify the molecular ion [M+H]+^+ at m/z 271.215 (calculated for C13_{13}H26_{26}N2_2O2_2) with <2 ppm error .

Q. Advanced: How can contradictory 1^11H NMR data (e.g., split vs. unresolved peaks) be resolved during structural validation?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies:

  • Variable Temperature NMR : Perform experiments at 25°C and –20°C. Restricted rotation in the piperidine ring at low temperatures resolves splitting in methylene protons .
  • COSY/NOESY : Identify through-space couplings between the methylamino group and adjacent protons to confirm regiochemistry .
  • Deuterated solvent screening : Compare spectra in CDCl3_3 vs. DMSO-d6_6. Polar solvents like DMSO may stabilize intramolecular H-bonding, simplifying splitting patterns .

Q. Advanced: What experimental design principles apply when optimizing catalytic asymmetric synthesis of this compound?

Answer:
Key considerations for enantioselective synthesis:

  • Chiral catalysts : Use Cu(I)/BOX complexes or organocatalysts (e.g., proline derivatives) for asymmetric induction at the methylamino center. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 90:10 hexane:IPA) .
  • Kinetic vs. thermodynamic control : Lower temperatures (–40°C) favor kinetic products, while prolonged reaction times at 25°C may racemize the product.
  • In situ FTIR : Track carbonyl intermediates to avoid over-reduction or Boc cleavage .

Q. Basic: What safety protocols are critical during handling, and how should waste be managed?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all synthetic steps due to volatile amine byproducts .
  • Spill management : Neutralize liquid spills with sand or vermiculite, then dispose as hazardous waste. Solid residues require incineration at >1000°C .
  • Waste segregation : Separate halogenated solvents (e.g., DCM) from non-halogenated waste streams. Partner with licensed disposal agencies for RCRA compliance .

Q. Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Answer:

  • Co-solvent systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS with 0.1% Tween-20 to prevent aggregation .
  • Prodrug strategies : Synthesize phosphate or acetate salts at the piperidine nitrogen to enhance hydrophilicity (e.g., tert-butyl deprotection under TFA yields water-soluble derivatives) .
  • Dynamic light scattering (DLS) : Monitor particle size distribution (Z-average <200 nm) to confirm stability in buffer .

Q. Advanced: What computational methods predict the compound’s pharmacokinetic properties, and how do they align with empirical data?

Answer:

  • ADME prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (~2.1), Caco-2 permeability (>50 nm/s), and CYP450 inhibition profiles. Validate with in vitro hepatocyte assays .
  • MD simulations : Model interactions with lipid bilayers to predict blood-brain barrier penetration. Compare with in vivo rodent studies for correlation .

Q. Basic: What are the stability thresholds for long-term storage, and how should degradation products be identified?

Answer:

  • Storage : –20°C under argon, in amber vials with desiccant. Shelf life: 24 months. Avoid repeated freeze-thaw cycles .
  • Degradation pathways : Hydrolysis of the Boc group under humid conditions generates piperidine-4-((methylamino)methyl)carboxylic acid (HPLC retention time shift: 8.2 → 5.5 min, C18 column) .
  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; analyze via LC-MS (ESI+) for [M+H–56]+^+ (loss of tert-butyl) .

Properties

IUPAC Name

tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEYGOYVUJFORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620321
Record name tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138022-02-3
Record name tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 32 mL reaction vial was placed a stir bar and 4-methylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester (0.97 g) dissolved in 12.8 mL anhydrous THF. The solution was cooled to 0° C. with an ice-bath. A 65% toluene solution of Red-A1 (3.66 mL) was added dropwise at 0° C. After the addition was completed, the mixture was stirred under N2 at room temperature until all the starting materials were just consumed. The reaction mixture was worked up with H2O at 0° C., extracted with EtOAc (×3). The EtOAc extract was washed with saturated NaCl solution. After drying over Na2SO4, the organic layer was concentrated to give 550 mg of crude product.
Quantity
0.97 g
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12.8 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Using Deprotection Method A, 4-[(N-methyl)benzyloxycarbonylaminomethyl]-1-Boc-piperidine (0.30 g, 0.83 mmol) in EtOAc (5 mL) and EtOH (14 mL) afforded 201 mg (88%) of the title compound which was used without further purification.
Quantity
0.3 g
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5 mL
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14 mL
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Yield
88%

Synthesis routes and methods IV

Procedure details

In a 32 mL reaction vial was placed a stir bar and 4-methylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester (0.97 g) dissolved in 12.8 mL anhydrous THF. The solution was cooled to 0° C. with an ice-bath. A 65% toluene solution of Red-Al (3.66 mL) was added dropwise at 0° C. After the addition was completed, the mixture was stirred under N2 at room temperature until all the starting materials were just consumed. The reaction mixture was worked up with H2O at 0° C., extracted with EtOAc (×3). The EtOAc extract was washed with saturated NaCl solution. After drying over Na2SO4, the organic layer was concentrated to give 550 mg of crude product.
Quantity
0.97 g
Type
reactant
Reaction Step One
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Quantity
12.8 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
3.66 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 1.32 g (4.07 mM) of N-methyl-N-(1-tert-butoxycarbonylpiperidin-4-ylmethyl)trifluoroacetamide in ethanol was added 0.23 g (6.08 mM) of sodium borohydride at room temperature and the mixture was stirred at room temperature for 2.5 hours. To this reaction mixture was further added 0.27 g (7.1 mM) of sodium borohydride and the mixture was stirred at room temperature for 20 hours. The mixture was then stirred at 60° C. for 1.5 hours. To this reaction mixture was added water to stop the reaction and methylene chloride was added for extraction. The organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4. The solvent was then distilled off to provide the title compound as colorless oil (1.00 g, quantitative).
Name
N-methyl-N-(1-tert-butoxycarbonylpiperidin-4-ylmethyl)trifluoroacetamide
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1.32 g
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0.23 g
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0.27 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

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